simlukafusp alfa (RO-6874281)
Description
Simlukafusp alfa (RO-6874281), also known as FAP-IL2v, is an immunocytokine developed by Roche. It combines a humanized monoclonal antibody targeting fibroblast activation protein-α (FAP) with an engineered interleukin-2 variant (IL-2v) that selectively binds to IL-2 receptor βγ (IL-2Rβγ) while avoiding IL-2Rα . This design enables tumor-targeted delivery of IL-2 activity, promoting local immune activation while minimizing systemic toxicity. Preclinical and early clinical trials (e.g., NCT02627274, NCT03875079) demonstrate its ability to enhance T-cell and NK-cell infiltration, synergize with checkpoint inhibitors, and improve survival in FAPα-positive tumors .
Properties
CAS No. |
1776942-10-9 |
|---|---|
IUPAC Name |
simlukafusp alfa |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
simlukafusp alfa; RO-6874281; anti-Fap/interleukin-2 fusion protein RO6874281; Fap-il2v fp RO6874281; RG-7461; RG7461; RO-6874281; RO6874281; simlukafusp alfa; UNII-FL08SGO9XA. |
Origin of Product |
United States |
Chemical Reactions Analysis
Molecular Architecture and Fusion Design
Simlukafusp alfa comprises three key components:
-
Anti-FAP antibody (4B9) : A high-affinity human IgG1 antibody targeting FAP, expressed on cancer-associated fibroblasts .
-
IL-2 variant (IL2v) : Engineered with mutations (F42A, Y45A, L72G) to abolish binding to IL-2 receptor α (IL-2Rα) while retaining affinity for IL-2Rβγ .
-
Linker : A (G4S)3 peptide connector fusing the antibody’s C-terminus to IL2v .
Key Structural Modifications :
Target Binding
-
FAP Binding : The anti-FAP antibody (4B9) binds FAP with a reported dissociation constant (Kd) of 0.1–0.3 nM in human and murine models .
-
IL2v-Receptor Interaction : IL2v binds IL-2Rβγ with a Kd of 1–3 nM , comparable to wild-type IL-2, but shows >1,000-fold reduced affinity for IL-2Rα .
Cross-Reactivity :
| Species | FAP Binding (Kd) | IL-2Rβγ Binding (Kd) |
|---|---|---|
| Human | 0.1 nM | 1.3 nM |
| Mouse | 0.3 nM | 2.8 nM |
| Cynomolgus monkey | 0.2 nM | 1.5 nM |
| Data derived from surface plasmon resonance (SPR) and cell-based assays . |
Immune Cell Activation
-
NK and CD8+ T Cells : Induces dose-dependent proliferation (EC50 = 0.3–1.0 nM) via IL-2Rβγ signaling .
-
Regulatory T Cells (Tregs) : 10–100x reduced activation compared to wild-type IL-2 (EC50 = 10–30 nM) .
Comparative Potency :
| Cell Type | FAP-IL2v (EC50) | Wild-Type IL-2 (EC50) |
|---|---|---|
| CD8+ T cells | 0.5 nM | 0.1 nM |
| NK cells | 0.3 nM | 0.2 nM |
| Tregs | 25 nM | 0.5 nM |
| Source: PBMC-based proliferation assays . |
In Vivo Pharmacokinetics
-
Half-Life : ~40–60 hours in murine models, attributed to FcRn-mediated recycling .
-
Tumor Accumulation : 5–10x higher intratumoral concentration vs. non-targeted IL2v, confirmed via biodistribution studies .
Dose-Dependent Exposure :
| Dose (mg/kg) | Cmax (µg/mL) | AUC0–∞ (µg·h/mL) |
|---|---|---|
| 0.5 | 12 ± 2 | 480 ± 90 |
| 1.0 | 24 ± 3 | 980 ± 120 |
| 2.0 | 45 ± 5 | 1,850 ± 200 |
| Data from tumor-free C57BL/6 mice . |
Combination with PD-L1/PD-1 Inhibitors
-
Mechanism : FAP-IL2v enhances intratumoral CD8+ T cell infiltration and reduces Fas-mediated apoptosis, synergizing with checkpoint inhibitors .
-
Efficacy : In syngeneic models, FAP-IL2v + anti-PD-L1 increased survival by 50% vs. monotherapy (P < 0.01) .
ADCC/TDCC Enhancement
-
Cetuximab (EGFR mAb) : FAP-IL2v boosted ADCC activity by 3–5x in FAP+ tumor models .
-
CEA-TCB (T cell bispecific) : Increased T cell cytotoxicity (EC50 reduced from 10 nM to 1 nM) .
Clinical Pharmacokinetics
Comparison with Similar Compounds
Cergutuzumab Amunaleukin (CEA-IL2v, RO6895882)
- Target: Carcinoembryonic antigen (CEA) instead of FAP.
- Shared Feature : Uses the same IL-2Rβγ-biased IL-2v as simlukafusp alfa.
- Differentiation: While both are Roche immunocytokines, simlukafusp alfa’s FAP targeting focuses on stromal fibroblasts in the tumor microenvironment (TME), whereas CEA-IL2v targets tumor cells directly .
Aldesleukin (Proleukin®)
Sibrotuzumab
- Target: FAP (humanized anti-FAP monoclonal antibody).
- Limitation: Monotherapy showed minimal clinical benefit in metastatic colorectal cancer.
- Advantage of Simlukafusp Alfa : Incorporation of IL-2v provides dual action—FAP targeting and immune stimulation—enhancing efficacy .
Preclinical and Clinical Efficacy
Tumor Microenvironment Modulation
Synergy with Checkpoint Inhibitors
- In a Phase Ib trial (NCT03386721), simlukafusp alfa combined with atezolizumab (anti-PD-L1) showed enhanced antitumor activity in advanced solid tumors, with a disease control rate of 45% .
- By contrast, CEA-IL2v trials reported lower response rates (<25%) in CEA-positive tumors when used alone .
Clinical Trial Outcomes
Preparation Methods
Antibody Framework and FAP Targeting
Simlukafusp alfa integrates a human immunoglobulin G1 (IgG1) antibody moiety specific for FAP, a transmembrane glycoprotein overexpressed in tumor stromal fibroblasts but rarely observed in healthy tissues. The anti-FAP antibody component ensures high-affinity binding to tumor microenvironments, enabling localized delivery of the IL2 variant (IL2v). Structural analyses confirm a monovalent binding configuration, which prevents cross-linking and enhances tumor penetration.
IL2 Variant Engineering
The IL2v moiety is engineered to abolish binding to the α-subunit of the IL2 receptor (CD25/IL2Rα) while retaining affinity for the β- and γ-subunits (IL2Rβγ). This modification reduces activation of regulatory T cells (Tregs) and shifts immune stimulation toward effector CD8+ T cells and natural killer (NK) cells. Key mutations in the IL2v include amino acid substitutions at the CD25 interface, validated through X-ray crystallography and surface plasmon resonance assays.
Table 1: Structural Components of Simlukafusp Alfa
| Component | Functionality | Engineering Modification |
|---|---|---|
| Anti-FAP IgG1 | Tumor targeting via FAP binding | Monovalent, humanized framework |
| IL2 variant (IL2v) | Immune cell activation (CD8+ T/NK cells) | CD25 binding abrogation |
| Linker peptide | Covalent fusion of IgG1 and IL2v | Flexible glycine-serine repeats |
Recombinant Production and Bioprocess Development
Plasmid Design and Transfection
The gene sequences encoding the anti-FAP single-chain variable fragment (scFv) and IL2v are codon-optimized for mammalian expression and cloned into a single open reading frame. A flexible (G4S)3 linker peptide bridges the C-terminus of the IgG1 heavy chain and the N-terminus of IL2v. Chinese hamster ovary (CHO) cells are transfected with this construct using electroporation, followed by selection under antibiotic pressure (e.g., hygromycin B).
Cell Culture and Harvesting
Stable CHO cell clones are expanded in fed-batch bioreactors using chemically defined media. Process parameters such as pH (6.8–7.2), temperature (36.5°C), and dissolved oxygen (30%–50%) are tightly controlled to maximize titers. Harvesting occurs at the peak viability phase (≥80%) via centrifugation and depth filtration.
Table 2: Key Bioprocess Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Culture Duration | 12–14 days | Maximizes protein accumulation |
| Feed Strategy | Glucose and glutamine | Sustains cell growth and productivity |
| Harvest Viability | ≥80% | Reduces host cell protein contamination |
Downstream Purification and Characterization
Affinity Chromatography
The harvested supernatant undergoes protein A affinity chromatography to capture the IgG1-based immunocytokine. Elution at pH 3.0 ensures high purity (>95%), with subsequent buffer exchange to neutral pH via tangential flow filtration.
Size Exclusion Chromatography (SEC)
SEC is employed to remove aggregates and fragments, ensuring monomeric homogeneity. Analytical SEC confirms a predominant peak at ~210 kDa, consistent with the theoretical molecular weight of simlukafusp alfa.
Functional Assays
-
Binding Affinity : Surface plasmon resonance (SPR) using FAP-coated chips demonstrates a dissociation constant (Kd) of 1.2 nM.
-
IL2Rβγ Activation : Reporter cell assays confirm IL2v-induced STAT5 phosphorylation in CD8+ T cells (EC50 = 0.8 nM).
Formulation and Stability Profiling
The final drug product is formulated in a histidine-sucrose buffer (pH 6.0) to ensure stability during storage (2°C–8°C). Accelerated degradation studies reveal no significant aggregation or fragmentation after 12 months, supporting a shelf life of 24 months.
Clinical Validation of Preparation Methods
Phase I trials (NCT02627274, jRCT2080224653) validated the robustness of the production process, with consistent pharmacokinetic profiles across doses (5–35 mg). The recommended expansion dose (15/20 mg) demonstrated sustained peripheral immune cell activation, confirming the functional integrity of the manufactured product .
Q & A
Q. Limitations :
- Murine models lack FAP expression patterns comparable to human tumors.
- NHP studies suffer from small sample sizes and interspecies variability in FAP/IL-2R biology .
What is the rationale for combining simlukafusp alfa with checkpoint inhibitors or CD40 agonists?
Advanced
Combination strategies aim to overcome TME immunosuppression:
- Anti-PD-L1/PD-1 : IL-2v reinvigorates exhausted T cells, while checkpoint blockade reverses PD-1-mediated inhibition. In syngeneic models, FAP-IL2v + anti-PD-L1 increased CD8+ T cell infiltration and tumor regression .
- CD40 agonists : CD40 activation enhances dendritic cell priming and antigen presentation. A triple combination (FAP-IL2v + anti-PD-L1 + CD40 agonist) showed superior efficacy in reducing tumor burden vs. dual therapies .
- Clinical trials : NCT03875079 (melanoma) and NCT03386721 (solid tumors) are testing these combinations .
How can researchers resolve contradictory data on simlukafusp alfa’s monotherapy efficacy versus combination approaches?
Advanced
Contradictions arise from variable FAP expression and immune contexture across tumor types:
- Monotherapy limitations : Phase I/II trials (NCT02627274) reported modest RECIST ORR (7% in HNSCC) due to heterogeneous FAP levels and stromal barriers .
- Combination synergy : Preclinical data show enhanced efficacy with cetuximab (anti-EGFR) or cibisatamab (CEA-TCB) via IL-2v-driven ADCC/TDCC .
- Methodological considerations :
What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for simlukafusp alfa dosing?
Q. Advanced
- PK : In CD-1 mice, dose-dependent increases in Cmax and AUC were observed (1–4 mg/kg IV), but toxicity limited repeat dosing at higher doses .
- PD biomarkers :
- Peripheral CD8+ T cell expansion: Correlates with tumor response in preclinical models.
- Serum FAP levels: May indicate target engagement but require validation in clinical cohorts.
- Dosing strategy : Weekly IV administration balances sustained TME exposure and tolerability .
How does simlukafusp alfa modulate the tumor immune microenvironment?
Q. Advanced
- Immune cell recruitment : IL-2v promotes infiltration of CD8+ T and NK cells into FAP+ stromal regions .
- Stromal remodeling : FAP targeting disrupts CAF-mediated immunosuppression (e.g., CXCL12/CXCR4 axis) and reduces extracellular matrix density, enhancing drug penetration .
- Synergy with stromal-targeting agents : Preclinical studies suggest combining with AMD3100 (CXCR4 antagonist) further enhances T cell trafficking .
What are the key challenges in translating simlukafusp alfa to clinical applications?
Q. Advanced
- Biomarker development : Lack of standardized assays for FAP expression and IL-2Rβγ activation status.
- Toxicity management : Dose-limiting vascular leak syndrome and hepatotoxicity observed in early trials require optimized scheduling .
- Resistance mechanisms : Upregulation of alternative immunosuppressive pathways (e.g., TGF-β, IDO) may necessitate multi-targeted regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
